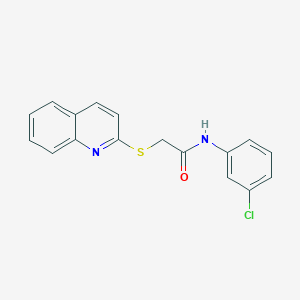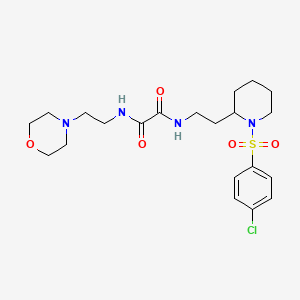
(3-エチルモルホリン-3-イル)メタノール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Ethylmorpholin-3-yl)methanol is a versatile chemical compound with the molecular formula C7H15NO2. It is a derivative of morpholine, a six-membered heterocyclic compound containing both oxygen and nitrogen atoms.
科学的研究の応用
(3-Ethylmorpholin-3-yl)methanol is utilized in a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: (3-Ethylmorpholin-3-yl)methanol is used in the production of specialty chemicals and materials.
作用機序
Target of Action
(3-Ethylmorpholin-3-yl)methanol is a morpholine derivative. Morpholine derivatives are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . .
Mode of Action
Many morpholine derivatives are known to interact with multiple receptors, which could potentially influence a variety of biological processes .
Biochemical Pathways
Methanol, a related compound, is known to be metabolized in the liver and small quantities are also removed by renal and pulmonary elimination .
Pharmacokinetics
Methanol, a related compound, is known to be metabolized and eliminated via the liver .
Result of Action
Many morpholine derivatives are known to exhibit a wide range of biological activities .
Action Environment
The fate and transport of methanol, a related compound, in the environment have been studied .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Ethylmorpholin-3-yl)methanol typically involves the reaction of 3-ethylmorpholine with formaldehyde. The process can be carried out under mild conditions, often using a catalyst to facilitate the reaction. One common method involves the use of a base such as sodium hydroxide to promote the reaction between 3-ethylmorpholine and formaldehyde, resulting in the formation of (3-Ethylmorpholin-3-yl)methanol .
Industrial Production Methods
Industrial production of (3-Ethylmorpholin-3-yl)methanol follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts to ensure high yield and purity. The reaction conditions are optimized to maximize efficiency and minimize by-products .
化学反応の分析
Types of Reactions
(3-Ethylmorpholin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of (3-Ethylmorpholin-3-yl)methanol can yield aldehydes or ketones, while reduction can produce various alcohols .
類似化合物との比較
Similar Compounds
Morpholine: A parent compound of (3-Ethylmorpholin-3-yl)methanol, widely used in chemical synthesis and pharmaceuticals.
N-Methylmorpholine: Another derivative of morpholine, used as a solvent and catalyst in organic synthesis.
4-Methylmorpholine: Similar to (3-Ethylmorpholin-3-yl)methanol, used in various industrial applications.
Uniqueness
(3-Ethylmorpholin-3-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in certain synthetic and research applications where other morpholine derivatives may not be as effective .
特性
IUPAC Name |
(3-ethylmorpholin-3-yl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-2-7(5-9)6-10-4-3-8-7/h8-9H,2-6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBBDVTUHPWLVFA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(COCCN1)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[(2-Cyclopropylphenyl)methyl]piperidine;hydrochloride](/img/structure/B2385117.png)

![N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide](/img/structure/B2385121.png)
![Methyl 6-tert-butyl-2-[(chloroacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2385122.png)




![5-{[4-(furan-2-carbonyl)piperazin-1-yl]sulfonyl}-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2385131.png)
![1-(2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-phenylethan-1-one](/img/structure/B2385132.png)

![1-[1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carbonyl]piperidine-4-carboxylic acid](/img/structure/B2385136.png)


